![molecular formula C17H20N2O5 B2489909 2-[(1R)-1-{[(Benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazol-4-carbonsäure CAS No. 1418113-97-9](/img/structure/B2489909.png)

2-[(1R)-1-{[(Benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several key steps, starting from benzyl-N-Boc-(3R)-aminobutanoate. This process includes cyclization to form trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, followed by a Sn(OTf)2 catalyzed rearrangement to yield the desired oxazolidinone structure. The formation of oligomers, such as trimers and tetramers, suggests that these molecules can fold into ordered structures, highlighting their potential as foldamers for various applications (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

Detailed studies using IR, 1H NMR, and CD techniques, complemented by DFT computational modeling, have investigated the preferred three-dimensional structure of related benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers. These studies reveal a poly(L-Pro)n II-like helical conformation, stabilized by intramolecular hydrogen bonds, underscoring the structural versatility and potential of these molecules for constructing pseudopeptide foldamers (Tomasini et al., 2003).

Chemical Reactions and Properties

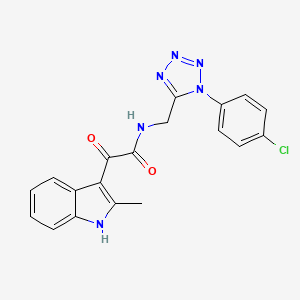

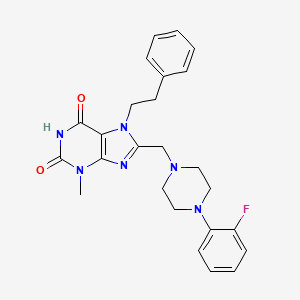

The reactivity of oxazolines, including those similar to the molecule , has been explored in the context of synthesizing peptide and peptide mimetics. For instance, ruthenium-catalyzed synthesis approaches have been developed for preparing protected versions of triazole amino acids, which are crucial for the construction of triazole-based scaffolds and peptidomimetics. These methods demonstrate the molecule's potential for undergoing Dimroth rearrangement, providing a pathway to synthesize biologically active compounds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of related oxazoline and oxazolidinone derivatives have been extensively studied, providing insights into their thermal behavior, crystallinity, and potential for forming liquid crystalline phases. For example, thermotropic polyesters based on benzoxazole derivatives demonstrate the ability to form nematic melts, which is indicative of their structural and physical versatility for applications in materials science (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of the molecule, such as reactivity towards various functional groups, stereochemical behavior, and its ability to participate in cyclization and rearrangement reactions, have been demonstrated through synthetic approaches towards creating a variety of heterocyclic compounds. These synthetic pathways highlight the compound's versatility and reactivity, making it a valuable building block for the synthesis of complex organic molecules (Prokopenko et al., 2010).

Wissenschaftliche Forschungsanwendungen

- Bedeutung: Durch die selektive Entschützung der Cbz-Gruppe können Wissenschaftler komplexe Peptide mit hoher Präzision zusammenbauen, was die Medikamentenentwicklung und das Design bioaktiver Moleküle unterstützt .

- Bedeutung: Die Carbamateinheit ermöglicht kontrollierte Reaktionen, was sie wertvoll für die Gestaltung neuartiger Verbindungen und die Untersuchung von Reaktionsmechanismen macht .

- Bedeutung: Diese Transformation ermöglicht den Zugang zu Benzoesäuren, die in der Pharmakologie, Agrochemie und Materialwissenschaft Anwendung finden .

- Bedeutung: Diese Reaktionen ermöglichen die Modifikation des aromatischen Systems, was zu diversen funktionalisierten Derivaten führt .

- Bedeutung: Die Stabilität und Reaktivität der Oxazolgruppe machen sie zu einem leistungsstarken Werkzeug in der chemischen Biologie und Biokonjugation .

Peptidsynthese und Medikamentenentwicklung

Carbamatesterchemie

Benzylische Oxidation

Aromatische Substitutionsreaktionen

Bioorthogonale Chemie

Medizinische Chemie und antibakterielle Mittel

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-10(2)13(15-18-14(16(20)21)11(3)24-15)19-17(22)23-9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGTNKMMOBTFW-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)